
Pyridine-3,5-diyldimethanol
Vue d'ensemble
Description
Pyridine-3,5-diyldimethanol is a molecule with two hydroxyl groups and a pyridine ring comprising five carbon and one nitrogen atom . It is an essential intermediate compound used in various fields of research and industry due to its unique physical and chemical properties .
Synthesis Analysis
This compound is an intermediate for the synthesis of 5’-[(Desloratadine)methyl] Rupatadine, which is an impurity of the antihistaminic drug Rupatadine . The synthesis of pyridine derivatives has been reported in several studies .Molecular Structure Analysis
The molecular formula of this compound is C7H9NO2 . It contains total 19 bond(s); 10 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 hydroxyl group(s), 2 primary alcohol(s), and 1 Pyridine(s) .Chemical Reactions Analysis
Pyridine derivatives have been shown to participate in various chemical reactions . For instance, they can undergo reactions involving hydrogen borrowing, and can also be activated by in situ reduction caused by metal hydride addition .Physical And Chemical Properties Analysis
This compound is a pale yellow semi-solid that is soluble in methanol, DMSO, and water . Its molecular weight is 139.15186 g/mol .Applications De Recherche Scientifique
Water Treatment and Environmental Applications : A study by Li et al. (2017) focused on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system. This study is significant for understanding how pyridine derivatives can be effectively removed from water sources, highlighting their potential in environmental remediation (Li et al., 2017).
Chemical Synthesis and Drug Development : Several studies have explored the synthesis of pyridine derivatives for potential use in drug development and other chemical applications. For instance, Elgemeie et al. (2017) described the synthesis of novel pyridone derivatives with potential antibacterial and antifungal properties (Elgemeie et al., 2017). Additionally, Rusnac et al. (2020) investigated unexpected products formed from the condensation reaction between acetylpyridine and formylpyridine, which has implications for antimicrobial and antioxidant applications (Rusnac et al., 2020).
Material Science and Catalysis : Research in material science and catalysis has also been conducted on pyridine derivatives. For example, Ojwach et al. (2009) synthesized pyridine palladium complexes, which were studied for their potential in activating small molecules, an essential process in catalysis (Ojwach et al., 2009).
Photocatalytic Degradation : Maillard-Dupuy et al. (1994) conducted a study on the TiO2 photocatalytic degradation of pyridine in water. This research is crucial for understanding the processes involved in the breakdown of pyridine compounds in environmental settings (Maillard-Dupuy et al., 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-(hydroxymethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUQKAGYJAFMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603274 | |
| Record name | (Pyridine-3,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21636-51-1 | |
| Record name | (Pyridine-3,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




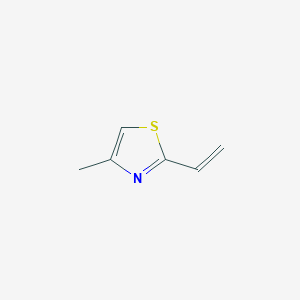
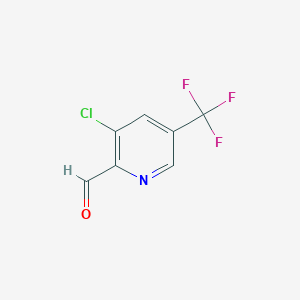
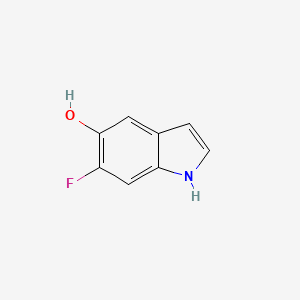
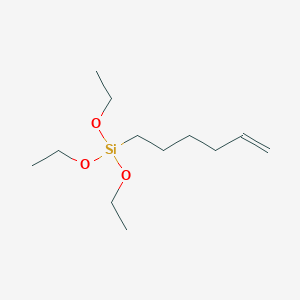
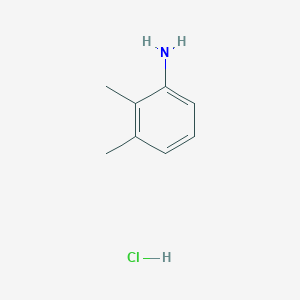
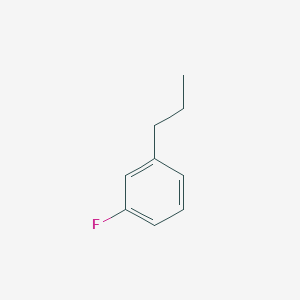
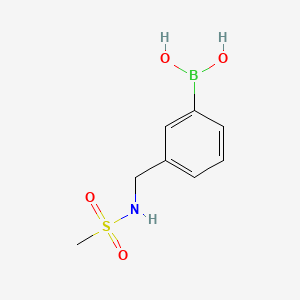
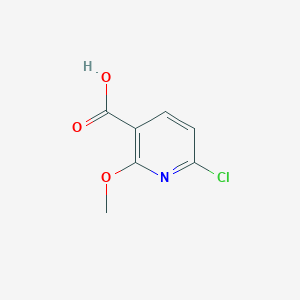
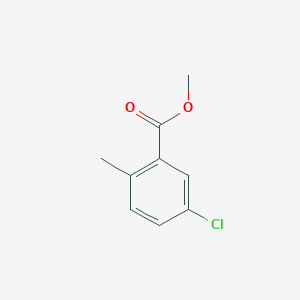

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)

